Phosphoramidic dichloride, N,N-bis(1-methylethyl)-
Overview
Description
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, also known as bis(1-methylethyl)phosphoramidic dichloride, is a chemical compound with the molecular formula C6H14Cl2NOP and a molecular weight of 218.06 g/mol . This compound is characterized by its two isopropyl groups attached to the nitrogen atom and two chlorine atoms attached to the phosphorus atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of phosphoramidates, phosphoramidites, or phosphorothioates.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphoramidic acids or reduction to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoramidic acid and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, N,N-bis(1-methylethyl)-, involves its ability to react with nucleophiles, leading to the formation of various phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify proteins or nucleic acids by forming covalent bonds with specific functional groups, thereby altering their activity or function .
Comparison with Similar Compounds
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, can be compared with other similar compounds, such as:
Phosphoryl Chloride (POCl3): Unlike phosphoramidic dichloride, phosphoryl chloride contains a phosphorus-oxygen double bond and three chlorine atoms.
Phosphoramidic Acid (H2PO2NH2): This compound contains a phosphorus-nitrogen bond and two hydroxyl groups.
Phosphorothioic Chloride (PSCl3): This compound contains a phosphorus-sulfur double bond and three chlorine atoms.
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, is unique due to its specific structure, which allows for selective reactions with nucleophiles and the formation of a wide range of phosphorus-containing compounds.
Properties
IUPAC Name |
N-dichlorophosphoryl-N-propan-2-ylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEICSQJILYWHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541369 | |
Record name | N,N-Dipropan-2-ylphosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |
Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
23306-80-1 | |
Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30042 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-Dipropan-2-ylphosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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